molecular formula C14H13N3O3S B2646575 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1428360-26-2

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2646575
CAS No.: 1428360-26-2
M. Wt: 303.34
InChI Key: BKNRUBBJFVGFCB-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-yl)-3-Hydroxypropyl]-2,1,3-Benzothiadiazole-5-Carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 3-hydroxypropyl chain substituted with a furan-3-yl group. The 3-hydroxypropyl spacer introduces hydrophilicity, while the furan-3-yl group contributes to π-orbital interactions and stereoelectronic effects.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-13(10-4-6-20-8-10)3-5-15-14(19)9-1-2-11-12(7-9)17-21-16-11/h1-2,4,6-8,13,18H,3,5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNRUBBJFVGFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the benzothiadiazole ring can yield dihydrobenzothiadiazole derivatives .

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan and benzothiadiazole rings can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s structural uniqueness lies in its benzothiadiazole-carboxamide backbone and furan-3-yl-hydroxypropyl side chain . Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Structural Comparison of Heterocyclic Carboxamides and Furan Derivatives

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Benzothiadiazole 3-(Furan-3-yl)-3-hydroxypropyl Carboxamide, Hydroxyl, Furan ~307.3 (estimated)
N-Phenyl-2-furohydroxamic acid () Furan Phenyl, Hydroxamic acid Hydroxamic acid, Furan ~191.2 (estimated)
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () Triazole Phenylacetyl, Ethoxycarbonyl Carbamate, Triazole ~367.4 (estimated)
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]... () Pyrrolo-pyridazine Trifluoromethyl-furan, Fluorophenyl Carboxamide, Hydroxyl, CF3 ~493.4 (reported)
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride () Oxadiazole Furan-2-yl, Propylamine Oxadiazole, Amine 229.67 (reported)

Key Observations :

  • Benzothiadiazole vs. Triazole/Oxadiazole : The benzothiadiazole core (electron-deficient) contrasts with triazole (hydrogen-bonding capability) and oxadiazole (rigid, planar structure), influencing electronic properties and binding interactions .
  • Furan-3-yl vs. Furan-2-yl: The position of the furan substituent (3- vs.
  • Hydroxypropyl Chain : Unique to the target compound, this group enhances hydrophilicity compared to hydrocarbon chains in ’s pyrrolo-pyridazine derivative .

Insights :

  • The target compound’s benzothiadiazole core may require specialized coupling agents (e.g., carbodiimides) for carboxamide formation, contrasting with triazole synthesis via nucleophilic substitution () .
  • Hydroxypropyl and furan-3-yl substituents would produce distinct NMR signals compared to furan-2-yl derivatives (e.g., ’s δ 6.5–7.5 vs. δ 7.0–7.5 for furan-3-yl) .

Physicochemical and Electronic Properties

  • Solubility : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to ’s trifluoromethyl-furan derivative, which is more lipophilic .
  • Electron Density : Benzothiadiazole’s electron-deficient nature contrasts with oxadiazole’s moderate electron-withdrawing effects, impacting redox behavior and charge-transfer interactions .

Biological Activity

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a synthetic compound that incorporates a furan ring and a benzothiadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H16N2O3S, and it has a molecular weight of 304.36 g/mol. The presence of the furan ring contributes to its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H16N2O3S
Molecular Weight304.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The furan and hydroxypropyl groups may facilitate binding to various enzymes or receptors, while the benzothiadiazole moiety is believed to modulate these interactions. Research indicates that such compounds can inhibit certain biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

Anticancer Properties

Recent studies have focused on the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures exhibited significant inhibition of cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial properties of benzothiadiazole derivatives have also been explored. Compounds containing furan rings have shown promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Anticancer Activity :
    • Study Title : "Benzothiadiazole Derivatives as Anticancer Agents"
    • Findings : Compounds similar to this compound were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Effects :
    • Study Title : "Evaluation of Benzothiadiazole Derivatives for Antimicrobial Activity"
    • Findings : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzothiadiazole-carboxamide core in this compound?

  • Methodological Answer : The benzothiadiazole-carboxamide core can be synthesized via coupling reactions between activated benzothiadiazole intermediates (e.g., acid chlorides or NHS esters) and amine-containing fragments. For example, describes a protocol where methyl esters of furan-carboxylates react with aminobenzophenones under nucleophilic acyl substitution. Applying analogous methods, the 5-carboxamide group on benzothiadiazole can be introduced using carbodiimide-mediated coupling (EDC/HOBt) with 3-(furan-3-yl)-3-hydroxypropylamine. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical for isolating the product .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Identifies furan protons (δ 7.3–7.5 ppm for β-protons), hydroxypropyl chain signals (δ 1.8–2.2 ppm for CH2, δ 4.0–4.5 ppm for OH-bearing CH), and benzothiadiazole aromatic protons (δ 8.0–9.0 ppm) .
  • FT-IR : Confirms amide C=O (~1650–1680 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) stretches .
  • HPLC-MS : Ensures purity (>95%) and matches molecular ion peaks to theoretical masses .

Q. How is the biological activity of structurally related benzothiadiazole derivatives assessed in preclinical models?

  • Methodological Answer : Antiexudative or anti-inflammatory activity is often evaluated using rodent models. employs a formalin-induced rat paw edema model:

  • Administer compounds intraperitoneally.
  • Measure edema reduction via plethysmometry at 1–6 hours post-induction.
  • Validate efficacy through histopathological analysis of tissue samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallography data and NMR-derived structural models?

  • Methodological Answer : Contradictions may arise from conformational flexibility in solution versus solid-state. Strategies include:

  • Variable-temperature NMR : Detects hindered rotation around bonds (e.g., carboxamide or furan-propyl linkages) .
  • DFT calculations : Model conformers (e.g., Gaussian 16) and compare computed NMR shifts (GIAO method) with experimental data, as shown for triazole-pyrimidine systems in .
  • Synchrotron XRD : Captures polymorphism or lattice disorder at multiple temperatures .

Q. What computational methods predict the compound’s interaction with inflammatory targets like COX-2?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (AMBER/GROMACS):

  • Retrieve target structures (e.g., PDB ID 5KIR for COX-2).
  • Optimize ligand geometry at B3LYP/6-31G* level ( ’s DFT protocol).
  • Run 100 ns MD simulations with explicit solvent to assess binding stability and calculate free energies (MM-PBSA/GBSA) .

Q. What strategies mitigate byproduct formation during the coupling of hydroxypropyl-furan and benzothiadiazole moieties?

  • Methodological Answer : Common issues and solutions:

  • Competitive O-acylation : Protect the hydroxyl group (e.g., TBS) before coupling, followed by TBAF deprotection .
  • Incomplete activation : Use HATU instead of EDC for superior carboxamide activation .
  • Thermal degradation : Conduct reactions at 0–4°C with slow reagent addition, as in .

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